molecular formula C15H22O3 B12805567 2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- CAS No. 86451-21-0

2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)-

Cat. No.: B12805567
CAS No.: 86451-21-0
M. Wt: 250.33 g/mol
InChI Key: UDVBDPHEYTVRLA-UHFFFAOYSA-N
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Description

2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- is a complex organic compound with a unique structure that includes a cyclopentadienone core substituted with acetyloxy and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- typically involves the following steps:

    Formation of the Cyclopentadienone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Acetyloxy Group: The acetyloxy group can be introduced via esterification reactions using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Addition of tert-Butyl Groups: The tert-butyl groups can be added through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopentadienone core to a cyclopentanol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Cyclopentanol derivatives.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The cyclopentadienone core can interact with nucleophilic sites in proteins or other biomolecules, potentially leading to modifications that affect their function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Cyclopentadien-1-one, 3,4-bis(1,1-dimethylethyl)-: Similar structure but lacks the acetyloxy group.

    2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis(1,1-dimethylethyl)-: Contains additional tert-butyl groups, leading to different chemical properties.

Uniqueness

The presence of the acetyloxy group in 2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- makes it unique compared to its analogs

Properties

CAS No.

86451-21-0

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(2,4-ditert-butyl-3-oxocyclopenta-1,4-dien-1-yl) acetate

InChI

InChI=1S/C15H22O3/c1-9(16)18-11-8-10(14(2,3)4)13(17)12(11)15(5,6)7/h8H,1-7H3

InChI Key

UDVBDPHEYTVRLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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